4-Bromo-5-iodobenzene-1,2-diamine
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Overview
Description
4-Bromo-5-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.94 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with two amine groups at the 1 and 2 positions. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Bromo-5-iodobenzene-1,2-diamine typically involves multi-step reactions starting from simpler benzene derivatives. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
4-Bromo-5-iodobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium bromide.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-iodobenzene-1,2-diamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe in molecular biology experiments.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-iodobenzene-1,2-diamine exerts its effects involves interactions with various molecular targets. The presence of halogen atoms and amine groups allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
4-Bromo-5-iodobenzene-1,2-diamine can be compared with other halogenated benzene derivatives, such as:
- 4-Bromo-2-chloroaniline
- 4-Iodoaniline
- 2,4-Dibromoaniline
These compounds share similar structural features but differ in the types and positions of halogen atoms and amine groups. The unique combination of bromine and iodine in this compound provides distinct reactivity and applications, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
4-bromo-5-iodobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAZYDBXOOOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.